molecular formula C19H16F2N2O2S B2648001 2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole CAS No. 1286704-10-6

2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole

Cat. No.: B2648001
CAS No.: 1286704-10-6
M. Wt: 374.41
InChI Key: AYCYOZLOWPFXSP-UHFFFAOYSA-N
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Description

2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery. It features a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities . This structure is linked via an ether bond to a piperidine moiety, a nitrogen heterocycle commonly found in bioactive molecules and clinical agents . The presence of the 2,6-difluorobenzoyl group further enhances the molecular complexity and potential for targeted interactions. The benzothiazole scaffold is recognized for its relevance in neurodegenerative disease research, with derivatives being investigated as multitarget-directed ligands for complex pathologies like Alzheimer's disease . Such compounds have shown potential to interact with histamine H3 receptors and inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . Furthermore, piperidine derivatives are extensively explored in agrochemistry as ergosterol biosynthesis inhibitors and in pharmaceutical research for targeting various enzymes and receptors . This combination of structural features makes this compound a promising candidate for researchers developing novel therapeutic agents, particularly in the fields of neuroscience and oncology. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-13-4-3-5-14(21)17(13)18(24)23-10-8-12(9-11-23)25-19-22-15-6-1-2-7-16(15)26-19/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCYOZLOWPFXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core and the piperidine derivative. One common method involves the following steps:

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Synthesis of Piperidine Derivative: The piperidine ring is prepared by reacting 4-hydroxypiperidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the benzothiazole core with the piperidine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted benzothiazole or piperidine derivatives.

Scientific Research Applications

2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives ()

Compounds such as 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) share structural motifs with the target compound but differ in core heterocycles and substituents:

  • Core Structure : Benzimidazole vs. benzothiazole. The benzimidazole’s dual nitrogen atoms enable hydrogen bonding, whereas the benzothiazole’s sulfur atom may enhance π-stacking interactions.
  • Substituents : The acetamide-triazole-thiazole side chain in 9a–9e introduces additional hydrogen-bonding and steric bulk compared to the target’s simpler ether-linked piperidine.
  • Activity : Docking studies in revealed that substituents like bromine (9c) or fluorine (9b) on the aryl-thiazole group significantly impact binding to targets like α-glucosidase. The target’s 2,6-difluorobenzoyl group may similarly optimize target engagement by balancing electronegativity and steric effects .

Table 1: Key Structural and Functional Differences

Compound Core Heterocycle Key Substituents Potential Target Interaction
Target Compound Benzothiazole 2,6-Difluorobenzoyl, piperidin-4-yl Enzymes, antimicrobial targets
9b () Benzimidazole 4-Fluorophenyl-thiazole, triazole α-Glucosidase
DMPI () Indole 2,3-Dimethylbenzyl, pyridinyl MRSA synergism
Indole-Based Piperidine Derivatives ()

Compounds DMPI and CDFII (e.g., 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) are indole-piperidine hybrids with demonstrated synergism against methicillin-resistant Staphylococcus aureus (MRSA):

  • Core Structure : Indole vs. benzothiazole. Indole’s planar structure facilitates interactions with hydrophobic enzyme pockets, while benzothiazole’s sulfur atom may confer redox activity.
  • Substituents : DMPI’s 2,3-dimethylbenzyl group and CDFII’s 2-chlorophenyl group contrast with the target’s 2,6-difluorobenzoyl group. Fluorine’s electronegativity may enhance binding precision compared to bulkier methyl or chloro substituents.
  • Activity : Both DMPI and CDFII enhance carbapenem efficacy against MRSA, suggesting that piperidine-linked aromatic systems are critical for disrupting bacterial resistance mechanisms .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 2,6-difluorobenzoyl group in the target compound likely increases logP compared to 9a–9e (which have polar triazole-acetamide chains) but reduces it relative to DMPI’s hydrophobic dimethylbenzyl group.
  • Solubility : The ether and benzothiazole groups may improve aqueous solubility compared to indole-based DMPI/CDFII.

Biological Activity

2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole family. This compound exhibits a unique structural configuration that enhances its interaction with biological systems, making it a subject of interest in pharmacological research. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Piperidine derivative : Enhances binding affinity to biological targets.
  • Fluorinated benzoic acid group : Increases lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound demonstrates various biological activities:

  • Antimicrobial Activity : Exhibits significant efficacy against a range of bacterial strains.
  • Anticancer Properties : Shows potential in inhibiting tumor growth through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : May modulate neuroinflammation and oxidative stress.

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in cancer proliferation and microbial resistance.
  • Receptor Binding : Binds to various receptors, altering signaling pathways related to cell survival and apoptosis.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing further proliferation.

Comparative Biological Activities

Compound NameActivity TypeEfficacy LevelReference
This compoundAntimicrobialHigh
Benzothiazole Derivative AAnticancerModerate
Piperidine-based Compound BNeuroprotectiveHigh
MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in cancer metabolism.
Receptor BindingModulates receptor-mediated pathways.
Cell Cycle ArrestInduces G1/S phase arrest in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
  • Cancer Cell Line Research : A study involving various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.

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